1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-propylurea
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Description
1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-propylurea is a useful research compound. Its molecular formula is C12H18N4O3S and its molecular weight is 298.36. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Research has shown that heterocyclic compounds, including thiadiazoles, exhibit a range of biological activities. For instance, dodecanoyl isothiocyanate and N′-(2-cyanoacetyl) dodecanehydrazide have been used as precursors for synthesizing various heterocyclic compounds, demonstrating significant antioxidant and antitumor activities (Ismail & Elsayed, 2018). Additionally, the synthesis and structural analysis of Schiff bases derived from 1,3,4-thiadiazole compounds revealed their antiproliferative and antimicrobial properties, indicating the potential for these compounds in medical applications (Gür et al., 2020).
Chemical Reaction Mechanisms
The study of chemical reaction mechanisms involving thiadiazoles provides insight into their formation and potential applications. For example, the mechanism of formation of 1,2,4‐thiadiazoles through the condensation of aromatic thioamides and N‐substituted thioureas has been elucidated, offering a foundation for further research in chemical synthesis (Forlani et al., 2000).
Biological Activity Exploration
Explorations into the biological activities of thiadiazole derivatives have shown promising results. For instance, novel 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their antimicrobial activity, revealing potential applications in combating microbial infections (El-hamouly et al., 2009). Another study focused on the synthesis, antioxidant activities, and urease inhibition of 1,2,4-triazole and 1,3,4-thiadiazole derivatives, identifying compounds with potent urease inhibitory and antioxidant activities (Khan et al., 2010).
Properties
IUPAC Name |
1-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-3-propylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3S/c1-4-7-13-12(17)14-9-5-6-10-11(8-9)16(3)20(18,19)15(10)2/h5-6,8H,4,7H2,1-3H3,(H2,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPFRIIDSLDJPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC2=C(C=C1)N(S(=O)(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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